molecular formula C5H14N2O B3251611 2-Ethoxypropane-1,3-diamine CAS No. 210232-59-0

2-Ethoxypropane-1,3-diamine

Cat. No.: B3251611
CAS No.: 210232-59-0
M. Wt: 118.18 g/mol
InChI Key: LHYPCRYZSCFULV-UHFFFAOYSA-N
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Description

2-Ethoxypropane-1,3-diamine is an organic compound with the molecular formula C5H14N2O It is a diamine derivative, characterized by the presence of two amino groups and an ethoxy group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypropane-1,3-diamine typically involves the reaction of 2-ethoxypropane with ammonia or an amine under controlled conditions. One common method is the reductive amination of 2-ethoxypropanal with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, this compound can be produced through a continuous flow process where 2-ethoxypropanal is reacted with ammonia in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. This method ensures high purity and yield, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Ethoxypropane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxypropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups in the compound can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of the target. The ethoxy group may also contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1,3-Diaminopropane: Lacks the ethoxy group, making it less lipophilic.

    2-Methoxypropane-1,3-diamine: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.

    2-Ethoxyethane-1,2-diamine: Has a different backbone structure, leading to variations in its chemical properties and applications.

Uniqueness: 2-Ethoxypropane-1,3-diamine is unique due to the presence of both ethoxy and amino groups, which confer distinct chemical and physical properties. Its combination of lipophilicity and reactivity makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-ethoxypropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c1-2-8-5(3-6)4-7/h5H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYPCRYZSCFULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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